N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a chloro-substituted methoxyphenyl ring, a pyrido[1,2-a][1,3,5]triazin-4-one moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methoxyaniline and 2-chloroacetyl chloride, which undergo a series of reactions such as nucleophilic substitution, cyclization, and thiolation to form the final product. Reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfanyl group to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would depend on the specific transformation desired, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H13ClN4O3S
- Molecular Weight : 376.8174 g/mol
- CAS Number : 896333-50-9
- SMILES Notation : COc1ccc(cc1NC(=O)CSc1nc(=O)n2c(n1)cccc2)Cl
This structure includes a chloro-substituted methoxyphenyl group linked to a pyrido-triazinyl sulfanyl moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:
- Inhibition of Myeloperoxidase (MPO) : Research indicates that this compound acts as an inhibitor of myeloperoxidase, an enzyme implicated in inflammatory responses and autoimmune disorders. The inhibition occurs through a time-dependent mechanism that is covalent and irreversible, suggesting strong binding affinity to MPO .
- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. It was identified through drug screening on multicellular spheroids, demonstrating significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although comprehensive data on its spectrum of activity is still limited .
Inhibition Studies
A notable study evaluated the efficacy of this compound as an MPO inhibitor. The lead compound demonstrated robust inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood and showed significant effects in cynomolgus monkeys following oral administration .
Anticancer Efficacy
In the context of cancer research, this compound was part of a drug library screening that led to the identification of novel anticancer agents. Its ability to induce apoptosis in cancer cells was highlighted as a mechanism contributing to its therapeutic potential .
Summary of Biological Activities
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic applications of this compound. Potential areas include:
- Clinical Trials : Advancement into clinical trials to assess safety and efficacy in humans.
- Expanded Antimicrobial Testing : Comprehensive studies to evaluate its activity against a broader range of pathogens.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its diverse biological activities.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c1-24-12-6-5-10(17)8-11(12)18-14(22)9-25-15-19-13-4-2-3-7-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBKAHPTVRQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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